Ethyl 4-carbamimidoylpiperazine-1-carboxylate
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Overview
Description
Ethyl 4-carbamimidoylpiperazine-1-carboxylate is a chemical compound with the molecular formula C8H16N4O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its piperazine ring structure, which is substituted with an ethyl ester and a carbamimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-carbamimidoylpiperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine reacts with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.
Step 2: The intermediate ethyl piperazine-1-carboxylate is then reacted with cyanamide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-carbamimidoylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-carbamimidoylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-carbamimidoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The piperazine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Ethyl 4-carbamimidoylpiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- Ethyl 4-amidinopiperazine-1-carboxylate
- 4-Carbamimidoylpiperazine-1-carboxylic acid ethyl ester
These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific combination of the ethyl ester and carbamimidoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-carbamimidoylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-2-14-8(13)12-5-3-11(4-6-12)7(9)10/h2-6H2,1H3,(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDJJENVIFJHSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276174 |
Source
|
Record name | Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63981-39-5 |
Source
|
Record name | Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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